Lipophilicity (XLogP3) Positioning Relative to N4-Ethyl, N4-Allyl, and C5 Unsubstituted-Phenyl Analogs
5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits a computed XLogP3 of 2.8 [1], placing it at an intermediate lipophilicity between the more hydrophobic 4-ethyl analog (XLogP3 = 3.1) [2] and 4-allyl analog (LogP = 3.54) , and substantially more lipophilic than the 4-methyl-5-phenyl analog lacking the isopropyl group (XLogP3 = 1.6) [3]. This intermediate LogP value falls within the optimal range (1–3) often targeted for oral bioavailability and balanced aqueous solubility, reducing the risk of poor absorption or excessive metabolic clearance associated with higher LogP congeners.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-Ethyl analog: XLogP3 = 3.1; 4-Allyl analog: LogP = 3.54; 4-Methyl-5-phenyl analog: XLogP3 = 1.6 |
| Quantified Difference | Target is 0.3 units lower than 4-ethyl, 0.74 units lower than 4-allyl, and 1.2 units higher than 4-methyl-5-phenyl |
| Conditions | Computed via XLogP3 algorithm (PubChem) or ACD/Labs LogP (ChemSrc); all values at 25°C, neutral species |
Why This Matters
For procurement decisions in drug discovery, a LogP of 2.8 suggests a more favorable balance of permeability and solubility than the 4-ethyl (3.1) or 4-allyl (3.54) analogs, potentially reducing attrition in ADME profiling.
- [1] PubChem CID 3719467: XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/3719467 View Source
- [2] PubChem CID 3814550: 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/3814550 View Source
- [3] PubChem CID 719799: 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, XLogP3-AA = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/719799 View Source
